molecular formula C21H20N2O5 B13101313 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid

Cat. No.: B13101313
M. Wt: 380.4 g/mol
InChI Key: PKGRZFQYOMMFJV-GOSISDBHSA-N
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Description

This compound is a chiral piperazine derivative featuring a 3-oxo group, an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group at the 1-position, and an acetic acid moiety at the 2-position. The (2R) stereochemistry confers specificity in interactions with biological targets, making it valuable in peptide synthesis and medicinal chemistry . The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, a hallmark of solid-phase peptide synthesis (SPPS) strategies .

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid

InChI

InChI=1S/C21H20N2O5/c24-19(25)11-18-20(26)22-9-10-23(18)21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,26)(H,24,25)/t18-/m1/s1

InChI Key

PKGRZFQYOMMFJV-GOSISDBHSA-N

Isomeric SMILES

C1CN([C@@H](C(=O)N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

The compound serves as a crucial building block in the synthesis of peptide-based drugs. Its Fmoc protecting group is widely used for the solid-phase peptide synthesis (SPPS) method, allowing for the efficient assembly of peptides with specific sequences and functionalities. This is particularly important in creating therapeutic peptides that can target specific biological pathways or diseases .

Anticancer Agents

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have demonstrated that certain piperazine derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis . The ability to modify the piperazine ring enhances the bioactivity of these compounds against various cancer cell lines.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specific derivatives have shown effectiveness in inhibiting enzymes associated with metabolic disorders, which could lead to new therapeutic strategies for conditions like diabetes and obesity . The structural similarity to natural substrates allows these compounds to interfere with enzyme activity selectively.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been linked to reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . By modulating neuroinflammatory responses, these compounds can potentially slow disease progression.

Synthesis of Peptide Analogues

A notable case study involved the synthesis of peptide analogues using 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid as a key intermediate. Researchers successfully created a series of analogues that demonstrated enhanced binding affinity to target receptors compared to their non-modified counterparts, showcasing the importance of this compound in optimizing drug efficacy .

Antitumor Activity Assessment

In another study, derivatives of this compound were tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that modifications to the piperazine moiety significantly increased cytotoxicity, leading to apoptosis in cancer cells while sparing normal cells . This highlights the potential for developing selective anticancer therapies based on this compound.

Mechanism of Action

The mechanism of action of 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Piperazine vs. Piperidine Derivatives
  • Compound: 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid Key Difference: Replaces the piperazine ring (six-membered, two nitrogens) with a piperidine ring (six-membered, one nitrogen). Impact: Reduced hydrogen-bonding capacity due to the absence of a secondary amine. The saturated piperidine ring may enhance metabolic stability but reduce conformational flexibility .
Positional Isomerism
  • Compound : 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperazin-1-yl)acetic acid (CAS: 1033622-38-6)
    • Key Difference : Substituents at positions 1 and 4 of the piperazine ring instead of 1 and 2.
    • Impact : Altered spatial arrangement could affect binding affinity in enzyme inhibition (e.g., protease targets) .
Heteroatom Substitution
  • Compound : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazinan-2-yl]acetic acid
    • Key Difference : Incorporates a thiomorpholine ring with a sulfone group.
    • Impact : Sulfone groups increase polarity and may improve aqueous solubility, while sulfur’s electron-withdrawing effects could influence redox stability .
Bicyclic Systems
  • Compound : 2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]methoxy]acetic acid
    • Key Difference : Pyrrolidine (five-membered ring) replaces piperazine.
    • Impact : Increased ring strain and rigidity may enhance target selectivity but reduce solubility .

Functional Group Modifications

Alkyne-Containing Analogs
  • Compound: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(prop-2-yn-1-yl)amino)acetic acid Key Difference: Propynyl group replaces the piperazine-oxo-acetic acid backbone.
Stereochemical Variants
  • Compound: (2S)-2-[(1R)-1-carboxyethyl-[9H-fluoren-9-ylmethoxycarbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid Key Difference: Differing stereochemistry at the chiral center. Impact: Altered enantiomer specificity could render it inactive or antagonistic in chiral biological systems .

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Ring System Notable Applications
2-[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic Acid 396.42 g/mol Fmoc, 3-oxo, acetic acid Piperazine Peptide synthesis, PROTACs
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperazin-1-yl)acetic Acid 396.42 g/mol Fmoc, 2-oxo, acetic acid Piperazine Enzyme inhibition
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazinan-2-yl]acetic Acid 415.47 g/mol Fmoc, sulfone, acetic acid Thiomorpholine Solubility enhancement
2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]methoxy]acetic Acid 381.42 g/mol Fmoc, methoxy, acetic acid Pyrrolidine Rigid scaffold design

Biological Activity

The compound 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, with a molecular weight of approximately 354.41 g/mol . The compound features a piperazine ring substituted with a fluorenylmethoxycarbonyl group and an acetic acid moiety, which may influence its solubility and biological interactions.

The biological activity of this compound may involve:

  • Inhibition of Protein Synthesis : The presence of the piperazine ring suggests that it could interfere with ribosomal functions or protein synthesis pathways.
  • Receptor Binding : The fluorenylmethoxycarbonyl group may enhance binding affinity to specific receptors or enzymes involved in tumor progression.
  • Cell Signaling Modulation : It may modulate key signaling pathways (e.g., MAPK or PI3K/Akt) that are crucial for cell survival and proliferation.

Case Studies

While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:

  • Anticancer Studies : A study on structurally similar piperazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa). These derivatives induced apoptosis through caspase activation and disruption of mitochondrial membrane potential.
  • Neuroprotective Effects : Some piperazine derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsMechanism of ActionReference
AntitumorPiperazine derivativesApoptosis induction, cell cycle arrest
NeuroprotectionFluorinated piperazinesNeurotransmitter modulation
AntimicrobialVarious piperazine compoundsInhibition of bacterial protein synthesis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid?

  • Methodological Answer : Synthesis typically involves coupling reactions using Fmoc-protected intermediates. For example, dichloromethane (DCM) and diisopropylethylamine (DIPEA) are common solvents/bases for activating carboxylic acid groups, followed by purification via column chromatography (silica gel, n-hexane/EtOAc gradients) . Purity assessment requires HPLC or LC-MS to confirm >95% purity, as impurities from incomplete coupling or deprotection are common .

Q. How is this compound characterized to confirm its structural and stereochemical integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the Fmoc group, piperazine ring, and acetic acid moiety. Chiral HPLC or circular dichroism (CD) ensures retention of the (2R) configuration. Mass spectrometry (HRMS) confirms molecular weight (e.g., C₂₃H₂₃N₃O₅, MW: 437.45 g/mol) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : The compound is classified as acutely toxic (oral, dermal, inhalation Category 4) and causes skin/eye irritation (H315, H319). Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust, and store in moisture-free conditions at 2–8°C .

Q. What is the role of the Fmoc group in peptide synthesis applications?

  • Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine group during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling stepwise elongation without disrupting the 3-oxopiperazin-2-yl acetic acid backbone .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for this compound in SPPS?

  • Methodological Answer : Optimize activation reagents (e.g., HBTU, HATU) and coupling times (30–60 min) in DMF. Monitor reaction progress via Kaiser test for free amines. Pre-activate the carboxylic acid with 1.2 equivalents of DIPEA to improve efficiency .

Q. What analytical challenges arise in confirming stereochemical purity, and how are they addressed?

  • Methodological Answer : Racemization at the (2R) center can occur during acidic/basic steps. Use chiral stationary-phase HPLC with a polar mobile phase (e.g., hexane/isopropanol) and compare retention times to enantiomeric standards. 2D-NMR (NOESY) can resolve spatial proximity of stereocenters .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The Fmoc group is sensitive to prolonged exposure to light or moisture, leading to decomposition (evidenced by HPLC peak splitting). Store under argon at -20°C for long-term stability. Avoid strong acids/bases, which hydrolyze the 3-oxopiperazinone ring .

Q. How should researchers address contradictory data in synthesis yields across studies?

  • Methodological Answer : Contradictions often stem from differences in solvent purity, reagent grades, or activation methods. Reproduce reactions using anhydrous solvents (e.g., DCM over DMF for moisture-sensitive steps) and characterize intermediates (e.g., Fmoc-deprotected byproducts via TLC). Systematic DOE (Design of Experiments) can isolate critical variables .

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